![molecular formula C17H14F4N2O5 B146036 S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 401900-41-2](/img/structure/B146036.png)

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Descripción general

Descripción

Selective androgen receptor modulators (SARMs) are compounds with potential therapeutic applications in various conditions such as male hypogonadism, osteoporosis, muscle-wasting diseases, sexual libido, and contraception. The compound S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is a part of a series of SARMs that have been identified to display in vivo activity. These compounds have been studied for their pharmacokinetic properties and their ability to selectively activate the androgen receptor (AR) with varying degrees of systemic exposure, which is a critical factor in their in vivo pharmacological activity .

Synthesis Analysis

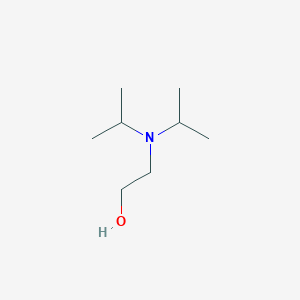

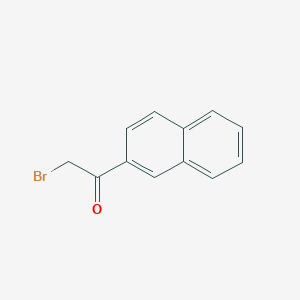

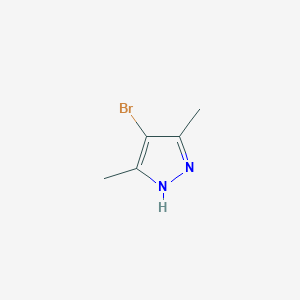

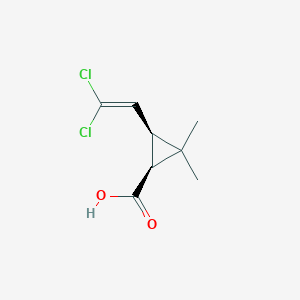

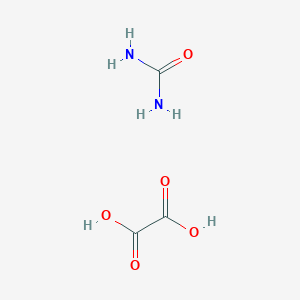

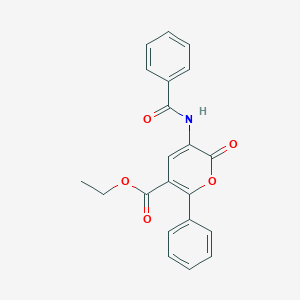

The synthesis of related SARMs has been explored in the literature, although the specific synthesis of S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is not detailed in the provided papers. However, the synthesis of similar compounds typically involves the introduction of substituents that can affect the pharmacokinetic properties and AR binding affinity. For instance, compounds with a nitro or cyano substituent at the para-position of the A- and B-aromatic rings have been synthesized and tested for their AR binding affinity, demonstrating the importance of these structural modifications .

Molecular Structure Analysis

The molecular structure of SARMs is crucial in determining their binding affinity and selectivity towards the AR. The presence of a para-substituent, such as a halogen, nitro, or cyano group, has been shown to significantly influence the in vivo disposition and activity of these compounds. The binding affinity to the AR is measured by the Ki value, with lower values indicating higher affinity. Compounds in the same series as the one have shown Ki values ranging from 2.0 to 3.8 nM, suggesting a strong interaction with the AR .

Chemical Reactions Analysis

The chemical reactions involving SARMs are not explicitly detailed in the provided papers. However, the pharmacological activity of these compounds is a result of their interaction with the AR, where they act as agonists in certain tissues, leading to anabolic effects. The efficacy of these compounds in vivo is not solely dependent on their AR binding affinity but also on their systemic exposure, which is influenced by their chemical structure and the presence of specific substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of SARMs, including S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, are determined by their molecular structure. The pharmacokinetic studies of related compounds have shown that systemic exposure, which is a key determinant of in vivo activity, can be influenced by the substituents on the aromatic rings. The clearance rates of these compounds in vivo have been studied, with some showing slower clearance than others, which correlates with their potential efficacy and potency in clinical use for androgen deficiency-related disorders .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been studied for its pharmacokinetics and metabolism in rats. These studies are essential for understanding how the compound behaves in the body, including absorption, distribution, metabolism, and excretion. For instance, Wu et al. (2006) examined the pharmacokinetics and metabolism of this compound in rats, finding that it is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized (Wu et al., 2006).

Metabolic Pathways and Toxicity

- Research has also been conducted on the metabolic pathways and potential toxicities of this compound. For example, the study of the metabolism of flutamide, a related compound, in human liver microsomes and urine of prostate cancer patients by Goda et al. (2006) provides insights into the metabolic processes and potential toxic metabolites, which can be relevant for understanding the safety profile of similar compounds (Goda et al., 2006).

Photoreactivity and Stability

- The photoreactivity and stability of this class of compounds have been a subject of interest. Studies like that of Watanabe et al. (2015) and Udagawa et al. (2011) have explored how flutamide behaves under UV light in different solvents, which is crucial for understanding its stability and potential risks when exposed to light (Watanabe et al., 2015); (Udagawa et al., 2011).

Radioimaging Applications

- The development of radioligands for imaging, particularly in prostate cancer, has also been a focus. Gao et al. (2011) discussed the creation of carbon-11-labeled propanamide derivatives, indicating potential applications in positron emission tomography (PET) imaging for prostate cancer (Gao et al., 2011).

Therapeutic Applications

- The therapeutic potential of this compound, particularly in hormonal male contraception, has been explored. Jones et al. (2009) characterized the pharmacologic effects of a similar compound in male rats as a model for hormonal male contraception, highlighting the possible use of this class of compounds in human medicine (Jones et al., 2009).

Propiedades

IUPAC Name |

(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMFOTCDISOHDX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119697 | |

| Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

CAS RN |

401900-41-2 | |

| Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

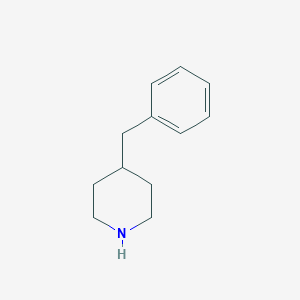

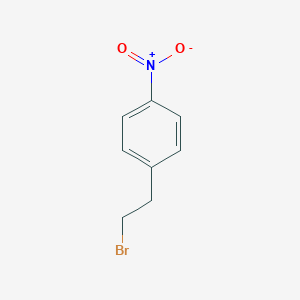

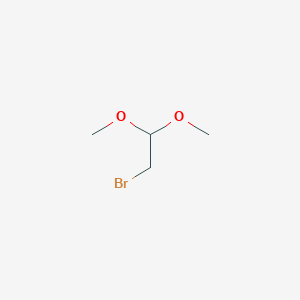

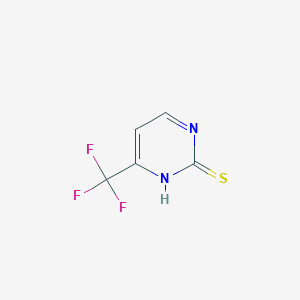

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)